

2-Phenyl-D5-ethyl isothiocyanate CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Phenyl-D5-ethyl isothiocyanate**

Cat. No.: **B12311603**

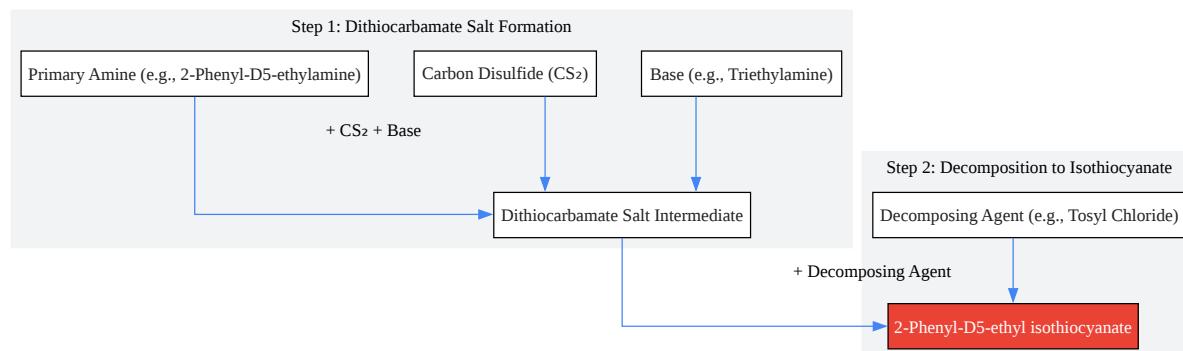
[Get Quote](#)

In-Depth Technical Guide: 2-Phenyl-D5-ethyl isothiocyanate

This technical guide provides comprehensive information on **2-Phenyl-D5-ethyl isothiocyanate**, a deuterated analog of phenethyl isothiocyanate (PEITC). This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental insights, and visualization of its biological interactions.

Core Compound Details

2-Phenyl-D5-ethyl isothiocyanate is primarily utilized as an isotopically labeled internal standard in research, particularly in pharmacokinetic and metabolic studies of its non-deuterated counterpart, phenethyl isothiocyanate (PEITC)^[1]. PEITC is a naturally occurring isothiocyanate found in cruciferous vegetables and is recognized for its potential anti-cancer properties^{[2][3]}.


Physicochemical Data

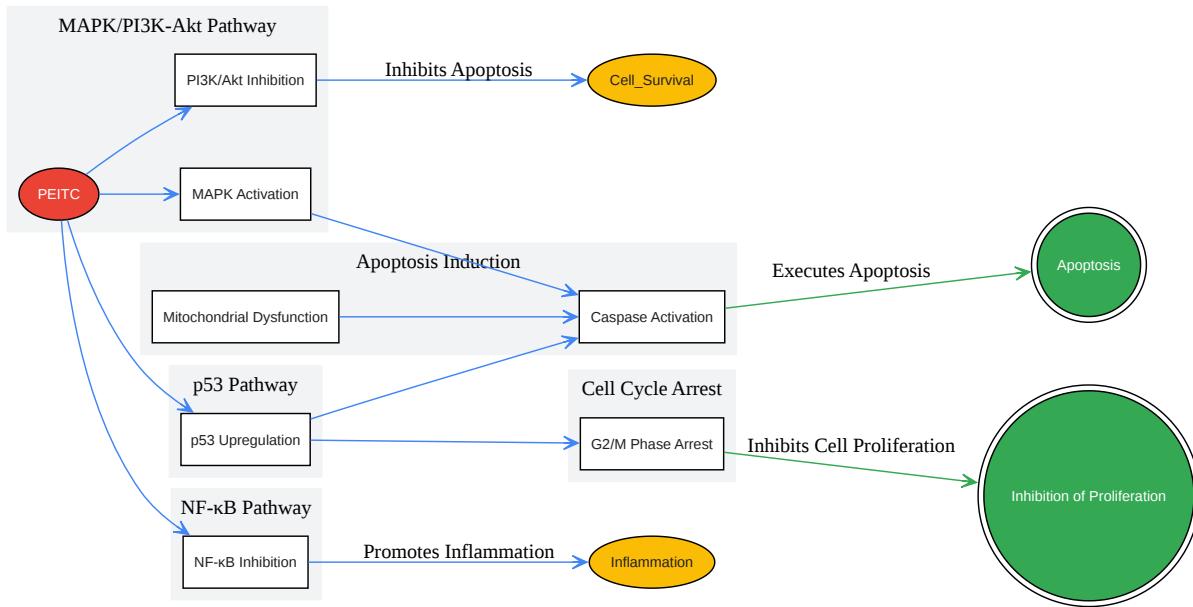
Property	Value	Reference
CAS Number	912627-98-6	[4] [5]
Molecular Formula	C ₉ D ₅ H ₄ NS	
Molecular Weight	168.27 g/mol	
Synonyms	Phenethyl-D5 isothiocyanate	
Isotopic Enrichment	≥98 atom % D	

Synthesis Overview

The synthesis of isothiocyanates can be achieved through various established organic chemistry protocols. A common method involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.

Below is a generalized workflow for isothiocyanate synthesis.

[Click to download full resolution via product page](#)


Caption: Generalized workflow for the synthesis of isothiocyanates.

Biological Activity and Mechanism of Action of Phenethyl Isothiocyanate (PEITC)

Research has extensively focused on the biological activities of PEITC, the non-deuterated form of the title compound. PEITC exhibits significant anti-cancer effects by modulating various cellular signaling pathways.

Key Signaling Pathways Modulated by PEITC

PEITC has been shown to exert its anti-proliferative and pro-apoptotic effects through the modulation of several key signaling pathways in cancer cells.

[Click to download full resolution via product page](#)

Caption: Key signaling pathways modulated by PEITC leading to anti-cancer effects.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of common experimental protocols used in the study of PEITC.

Cell Viability Assay

- Objective: To determine the cytotoxic effects of PEITC on cancer cell lines.

- Method:
 - Seed cells in 96-well plates and allow them to adhere overnight.
 - Treat cells with varying concentrations of PEITC for 24, 48, and 72 hours.
 - Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.
 - Measure the absorbance at the appropriate wavelength using a microplate reader.
 - Calculate cell viability as a percentage of the control (vehicle-treated) cells.

Western Blot Analysis

- Objective: To investigate the effect of PEITC on the expression of specific proteins involved in signaling pathways.
- Method:
 - Treat cells with PEITC for the desired time points.
 - Lyse the cells and quantify the protein concentration.
 - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane and incubate with primary antibodies against target proteins (e.g., Akt, p53, NF-κB, caspases).
 - Incubate with HRP-conjugated secondary antibodies.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Flow Cytometry for Cell Cycle Analysis

- Objective: To determine the effect of PEITC on cell cycle distribution.
- Method:
 - Treat cells with PEITC for 24 hours.

- Harvest and fix the cells in cold 70% ethanol.
- Wash the cells and resuspend them in a solution containing propidium iodide (PI) and RNase A.
- Analyze the DNA content of the cells using a flow cytometer.
- Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Clinical Significance

PEITC has been the subject of clinical trials to evaluate its potential as a chemopreventive agent. One study investigated its effect on the metabolic activation of a tobacco-specific lung carcinogen in smokers. Another trial explored its impact on the metabolism of 1,3-butadiene, another carcinogen found in cigarette smoke.

Summary of Key Clinical Trial Findings

Trial Focus	Key Findings	Reference(s)
Inhibition of NNK metabolic activation	PEITC treatment reduced the metabolic activation of the tobacco carcinogen NNK in smokers.	
Metabolism of 1,3-butadiene	PEITC increased the urinary levels of mercapturic acids of 1,3-butadiene, suggesting an enhancement of its detoxification, particularly in individuals with specific GST genotypes.	

Conclusion

2-Phenyl-D5-ethyl isothiocyanate is a valuable tool for the analytical and metabolic investigation of phenethyl isothiocyanate (PEITC). The substantial body of research on PEITC highlights its potential as a chemopreventive and therapeutic agent, primarily through its ability to modulate critical signaling pathways involved in cancer cell proliferation and survival. Further

research, aided by the use of deuterated standards like **2-Phenyl-D5-ethyl isothiocyanate**, will continue to elucidate its mechanisms of action and clinical utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Phenyl-d5-ethyl Isothiocyanate | CymitQuimica [cymitquimica.com]
- 2. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. 2-PHENYL-D5-ETHYL ISOTHIOCYANATE | 912627-98-6 [amp.chemicalbook.com]
- To cite this document: BenchChem. [2-Phenyl-D5-ethyl isothiocyanate CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12311603#2-phenyl-d5-ethyl-isothiocyanate-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com